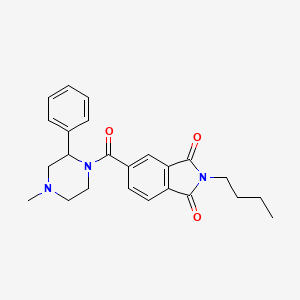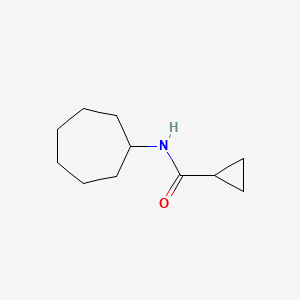![molecular formula C22H22N2O3 B7551039 3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)
3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one, also known as MPQC, is a chemical compound with potential applications in scientific research. This compound is a quinoline derivative and is synthesized using a specific method.
Applications De Recherche Scientifique
3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Additionally, this compound has potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one involves the inhibition of specific proteins involved in cancer cell proliferation. This compound has been shown to target the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting CK2, this compound can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to have neuroprotective effects, particularly in the treatment of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one in lab experiments is its reliability. The synthesis method is well-established and has been used in several studies. Additionally, this compound has been shown to have consistent results in its anti-tumor and neuroprotective properties. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some studies, particularly at high doses.
Orientations Futures
There are several future directions for the use of 3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one in scientific research. One potential application is in the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, this compound has potential applications in the treatment of neurological disorders, such as Parkinson’s disease. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one involves the reaction of 2-amino-3-methoxybenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-(3-methoxybenzyl)pyrrolidine-1-carbonyl)acetate. This intermediate is then reacted with 2-amino-4-methylquinoline to form this compound. The synthesis method is reliable and has been used in several studies.
Propriétés
IUPAC Name |
3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-27-18-9-4-6-15(13-18)12-17-8-5-11-24(17)22(26)19-14-16-7-2-3-10-20(16)23-21(19)25/h2-4,6-7,9-10,13-14,17H,5,8,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUXPCUHBFOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCN2C(=O)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)

![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)

![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7551057.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
